

Original Synthesis of Iodine Azide: A Technical Retrospective of Hantzsch's 1900 Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine azide*

Cat. No.: B078893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the original 1900 synthesis of **iodine azide** (IN_3) as first reported by Arthur Hantzsch. **Iodine azide** has since become a valuable reagent in organic synthesis, utilized for the introduction of the azide functionality into molecules, a key step in the formation of various nitrogen-containing compounds. This document revisits the foundational experiment, presenting the available data, a reconstruction of the experimental protocol, and a visualization of the reaction pathway.

Core Synthesis Data

The original 1900 publication by A. Hantzsch in *Berichte der deutschen chemischen Gesellschaft* described the formation of **iodine azide** from the reaction of silver azide (AgN_3) and elemental iodine (I_2). While the paper emphasized the highly explosive and unstable nature of the product, preventing a detailed quantitative analysis, it laid the groundwork for all subsequent preparations. The synthesis was qualitative, yielding the product in an ethereal solution and as impure, yellow, needle-like crystals.

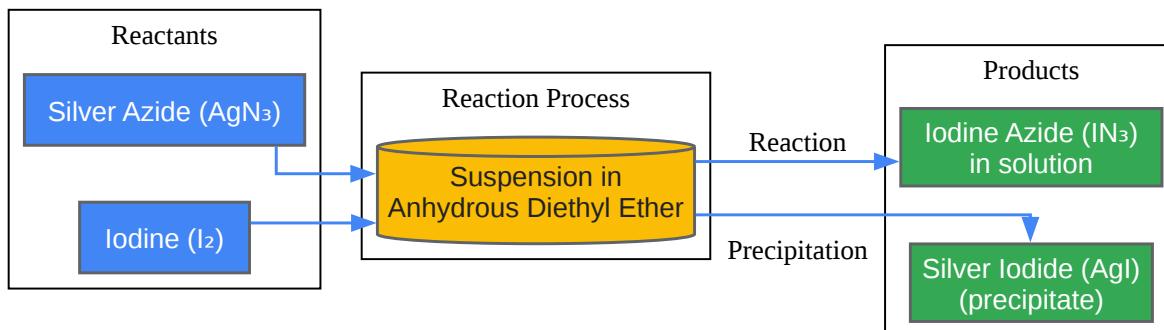
Parameter	Value/Observation	Source
Reactant 1	Silver Azide (AgN_3)	Hantzsch, 1900
Reactant 2	Iodine (I_2)	Hantzsch, 1900
Solvent	Diethyl Ether	Hantzsch, 1900
Product	Iodine Azide (IN_3)	Hantzsch, 1900
Byproduct	Silver Iodide (AgI)	Hantzsch, 1900
Appearance of Product	Yellow, needle-like crystals (impure); Yellowish solution	Hantzsch, 1900
Observed Properties	Highly explosive upon isolation; unstable in solution	Hantzsch, 1900
Yield	Not quantitatively determined due to instability	Hantzsch, 1900

Experimental Protocol: Hantzsch's 1900 Synthesis

The following protocol is a reconstruction of the experimental procedure as described in Hantzsch's 1900 publication. It is critical to note that Hantzsch himself issued a strong warning regarding the hazardous and explosive nature of **iodine azide**. Modern safety precautions must be employed if attempting any variation of this synthesis.

Objective: To synthesize **iodine azide** from silver azide and iodine in a suitable solvent.

Materials:


- Silver Azide (AgN_3), freshly prepared and moist
- Iodine (I_2), finely powdered
- Diethyl Ether (anhydrous)
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- Preparation of Silver Azide Suspension: A suspension of moist, freshly prepared silver azide was made in anhydrous diethyl ether. It was noted that the use of dry silver azide is extremely hazardous and should be avoided. The suspension was likely stirred to ensure a fine distribution of the solid.
- Drying of the Suspension: A drying agent, such as anhydrous calcium chloride, was added to the ethereal suspension of silver azide to remove residual water. This step is crucial as water promotes the decomposition of the **iodine azide** product.
- Reaction with Iodine: To the dried, stirred suspension of silver azide in diethyl ether, finely powdered iodine was added in small portions. The reaction mixture was likely kept cool to mitigate the exothermic nature of the reaction and reduce the risk of detonation.
- Observation of Reaction: The progress of the reaction was monitored by the disappearance of the violet color of the iodine and the formation of a yellowish solution of **iodine azide**, along with the precipitation of silver iodide.
- Isolation of Product (Attempted): Hantzsch attempted to isolate the **iodine azide** by careful evaporation of the ether. This process was found to be extremely dangerous, yielding small, yellow, needle-like crystals that were highly explosive and contaminated with unreacted iodine. The resulting ethereal solution was also noted to be unstable.

Reaction Pathway and Workflow

The synthesis of **iodine azide** from silver azide and iodine proceeds via a halogen exchange reaction. The workflow involves the preparation of the azide salt, its reaction with iodine in an anhydrous organic solvent, and the subsequent formation of the desired product and a silver halide precipitate.

[Click to download full resolution via product page](#)

Caption: Hantzsch's 1900 synthesis of **iodine azide**.

- To cite this document: BenchChem. [Original Synthesis of Iodine Azide: A Technical Retrospective of Hantzsch's 1900 Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078893#original-synthesis-of-iodine-azide-from-1900\]](https://www.benchchem.com/product/b078893#original-synthesis-of-iodine-azide-from-1900)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com